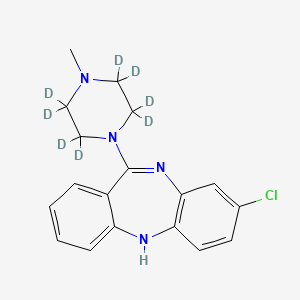
4-Pyridoxic Acid-D2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pyridoxic Acid-D2 is a deuterated form of 4-Pyridoxic Acid, which is a catabolite of vitamin B6. This compound is often used as a stable isotope tracer in metabolic studies to understand the kinetics and metabolism of pyridoxine and its derivatives in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyridoxic Acid-D2 typically involves the deuteration of 4-Pyridoxic Acid. This process can be achieved through various methods, including catalytic hydrogenation in the presence of deuterium gas or using deuterated reagents in the synthesis pathway .
Industrial Production Methods: Industrial production of this compound is generally carried out in specialized facilities equipped to handle isotopic labeling. The process involves the use of high-purity deuterium sources and stringent reaction conditions to ensure the incorporation of deuterium atoms into the pyridoxic acid molecule .
Chemical Reactions Analysis
Types of Reactions: 4-Pyridoxic Acid-D2 undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form 5-formyl-3-hydroxy-2-methylpyridine-4-carboxylic acid.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: Various substitution reactions can occur, particularly involving the hydroxyl and carboxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent being introduced but often involve acidic or basic catalysts.
Major Products:
Oxidation: 5-formyl-3-hydroxy-2-methylpyridine-4-carboxylic acid.
Reduction: Various reduced forms of pyridoxic acid.
Substitution: Substituted pyridoxic acid derivatives.
Scientific Research Applications
4-Pyridoxic Acid-D2 has several scientific research applications, including:
Metabolic Studies: Used as a tracer to study the metabolism of vitamin B6 and its derivatives in humans and animals.
Pharmacokinetics: Helps in understanding the pharmacokinetics of drugs that interact with vitamin B6 pathways.
Biomarker Development: Serves as a biomarker for renal function and organic anion transporter activity.
Clinical Research: Used in clinical studies to monitor vitamin B6 levels and related metabolic disorders.
Mechanism of Action
The mechanism of action of 4-Pyridoxic Acid-D2 involves its role as a stable isotope tracer. It is metabolized similarly to 4-Pyridoxic Acid, allowing researchers to track its metabolic pathways and interactions. The compound is primarily involved in the catabolism of vitamin B6, where it is oxidized by aldehyde oxidase in the liver . This process helps in understanding the dynamics of vitamin B6 metabolism and its physiological roles.
Comparison with Similar Compounds
Pyridoxine: The parent compound of 4-Pyridoxic Acid.
Pyridoxal: Another form of vitamin B6.
Pyridoxamine: A derivative of vitamin B6.
Pyridoxal 5’-phosphate: The active form of vitamin B6.
Uniqueness: 4-Pyridoxic Acid-D2 is unique due to its deuterated nature, which makes it a valuable tool in metabolic studies. The incorporation of deuterium atoms allows for precise tracking and analysis of metabolic pathways, providing insights that are not possible with non-deuterated compounds .
Properties
CAS No. |
82896-39-7 |
|---|---|
Molecular Formula |
C8H7NO4D2 |
Molecular Weight |
185.18 |
Purity |
95% by HPLC; 98% atom D |
quantity |
Milligrams-Grams |
Related CAS |
82-82-6 (unlabelled) |
tag |
Pyridoxine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Erythromycin-[13C,d3]](/img/structure/B602456.png)



